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Compound of Interest

Compound Name:
Cyclopropane-1,2,3-tricarboxylic

Acid

Cat. No.: B2645257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of

cyclopropane-1,2,3-tricarboxylic acid, a molecule of interest in medicinal chemistry and

materials science due to its rigid, trifunctionalized cyclic scaffold. This document details the

primary synthetic pathways, including the preparation of key intermediates, and provides in-

depth experimental protocols. Quantitative data is presented in tabular format for clarity, and

logical workflows are illustrated using process diagrams.

Introduction
Cyclopropane-1,2,3-tricarboxylic acid is a versatile building block, offering a compact and

stereochemically defined core for the construction of complex molecular architectures. Its three

carboxylic acid groups provide multiple points for derivatization, making it a valuable synthon in

the development of novel therapeutic agents and functional materials. This guide focuses on a

robust and high-yielding synthetic route commencing from readily available starting materials.

Synthetic Strategy Overview
The principal synthetic route involves a two-step process:

Cyclopropanation: The formation of the cyclopropane ring is achieved through a copper-

catalyzed reaction of a diazo compound with a fumarate ester. Specifically, the synthesis of
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triethyl cyclopropane-1,2,3-tricarboxylate from ethyl diazoacetate and diethyl fumarate is a

well-established method, tracing back to the pioneering work of Buchner. A modern, high-

yield protocol is detailed herein.

Hydrolysis: The resulting triester is subsequently hydrolyzed under basic conditions to afford

the target cyclopropane-1,2,3-tricarboxylic acid.

The overall synthetic workflow is depicted below.

Step 1: Preparation of Ethyl Diazoacetate

Step 2: Cyclopropanation

Step 3: Hydrolysis

Glycine ethyl ester hydrochloride

Ethyl diazoacetate

NaNO2, H2SO4
Dichloromethane/Water

Sodium nitrite

Triethyl cyclopropane-1,2,3-tricarboxylate

CuCl, Dichloroethane
40 °C

Diethyl fumarate

Cyclopropane-1,2,3-tricarboxylic acid

1. NaOH (aq)
2. HCl (aq)

Click to download full resolution via product page

Figure 1: Overall synthetic workflow for cyclopropane-1,2,3-tricarboxylic acid.
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Experimental Protocols
Synthesis of Ethyl Diazoacetate
Warning: Ethyl diazoacetate is a potentially explosive and toxic compound. All operations

should be conducted in a well-ventilated fume hood behind a safety shield. Avoid heating the

neat compound, and do not use ground glass joints.

This procedure is adapted from established methods for the diazotization of glycine ethyl ester.

Reaction Scheme:

H₂N-CH₂-COOEt·HCl + NaNO₂ --(H₂SO₄, CH₂Cl₂/H₂O)--> N₂=CH-COOEt

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (mol) Mass/Volume

Glycine ethyl ester

hydrochloride
139.58 0.1 14.0 g

Sodium nitrite 69.00 0.11 7.6 g in 25 mL H₂O

Concentrated Sulfuric

Acid (98%)
98.08 - 1 mL

Dichloromethane 84.93 - 50 mL + 40 mL

Water 18.02 - 20 mL

Saturated Sodium

Bicarbonate Solution
- - 2 x 10 mL

Anhydrous

Magnesium Sulfate
120.37 - q.s.

Procedure:

To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a

thermometer, add glycine ethyl ester hydrochloride (14.0 g, 0.1 mol), water (20 mL),
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concentrated sulfuric acid (1 mL), and dichloromethane (50 mL).

Cool the mixture to 0-5 °C in an ice-salt bath.

While stirring vigorously, add the aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 25 mL

of water) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C.

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers and wash sequentially with cold water (20 mL) and saturated

sodium bicarbonate solution (2 x 10 mL) until the washings are neutral.

Dry the organic phase over anhydrous magnesium sulfate, filter, and use the resulting

solution of ethyl diazoacetate in dichloromethane directly in the next step. Do not attempt to

concentrate the solution by heating.

Synthesis of Triethyl cyclopropane-1,2,3-tricarboxylate
This protocol is based on the method described in Chinese patent CN101844984A, which

reports a high-yield synthesis.[1]

Reaction Scheme:

EtOOC-CH=CH-COOEt + N₂=CH-COOEt --(CuCl, Dichloroethane)--> Triethyl cyclopropane-

1,2,3-tricarboxylate

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity (mol) Mass/Volume

Ethyl diazoacetate

solution (from step

3.1)

114.10 ~0.09 (assumed) ~118 g solution

Diethyl fumarate 172.18 0.1 17.2 g

Cuprous Chloride

(CuCl)
98.99 - 1.0 g

Dichloroethane 98.96 - 50 mL

Procedure:

To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a

dropping funnel, add cuprous chloride (1.0 g) and dichloroethane (50 mL).

Heat the suspension to 40 °C with stirring.

To the dropping funnel, add the solution of ethyl diazoacetate in dichloromethane prepared in

the previous step, along with diethyl fumarate (17.2 g, 0.1 mol).

Add the mixture from the dropping funnel to the reaction flask dropwise over 2 hours,

maintaining the reaction temperature at 40 °C. Vigorous nitrogen evolution will be observed.

After the addition is complete, continue to stir the reaction mixture at 40 °C for an additional

30 minutes until gas evolution ceases.

Cool the reaction mixture to room temperature and filter to remove the catalyst.

The filtrate can be concentrated under reduced pressure (at low temperature) to remove the

dichloromethane and dichloroethane.

The crude product is then purified by vacuum distillation. The patent CN101844984A reports

collecting the product at a boiling point of 110-113 °C (pressure not specified, but likely
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reduced).[1] This procedure affords triethyl cyclopropane-1,2,3-tricarboxylate in high yield

(reported as up to 95.1%).[1]

Stereochemistry Note: The reaction of ethyl diazoacetate with diethyl fumarate typically yields a

mixture of cis and trans isomers of the resulting cyclopropane. The exact ratio can be

influenced by the catalyst and reaction conditions. Further analysis would be required to

determine the isomeric composition of the product from this specific protocol.

Hydrolysis of Triethyl cyclopropane-1,2,3-tricarboxylate
This is a general procedure for the saponification of a triester. The reaction should be

monitored (e.g., by TLC or LC-MS) to determine completion.

Reaction Scheme:

Triethyl cyclopropane-1,2,3-tricarboxylate --(1. NaOH, H₂O/EtOH; 2. HCl)--> Cyclopropane-
1,2,3-tricarboxylic acid

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (mol) Mass/Volume

Triethyl cyclopropane-

1,2,3-tricarboxylate
258.27 0.05 12.9 g

Sodium Hydroxide 40.00 0.20 8.0 g

Water 18.02 - 50 mL

Ethanol 46.07 - 25 mL

Concentrated

Hydrochloric Acid

(~37%)

36.46 - As needed

Procedure:
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In a round-bottom flask, dissolve triethyl cyclopropane-1,2,3-tricarboxylate (12.9 g, 0.05 mol)

in ethanol (25 mL).

Add a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL).

Heat the mixture to reflux and stir until the hydrolysis is complete (this may take several

hours; monitor by TLC or LC-MS).

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1 by the

dropwise addition of concentrated hydrochloric acid. A precipitate of the tricarboxylic acid

should form.

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

The crude product can be recrystallized from hot water or another suitable solvent to afford

pure cyclopropane-1,2,3-tricarboxylic acid.

Dry the purified product under vacuum.

Quantitative Data Summary
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Step Product
Starting
Material
(s)

Catalyst
/Reagen
ts

Solvent(
s)

Temp.
(°C)

Time (h)
Yield
(%)

1.

Diazotiza

tion

Ethyl

diazoacet

ate

Glycine

ethyl

ester

HCl,

Sodium

nitrite

H₂SO₄

Dichloro

methane/

Water

0-10 ~1 ~80-90

2.

Cyclopro

panation

Triethyl

cycloprop

ane-

1,2,3-

tricarbox

ylate

Ethyl

diazoacet

ate,

Diethyl

fumarate

CuCl
Dichloroe

thane
40 2.5

up to

95.1[1]

3.

Hydrolysi

s

Cyclopro

pane-

1,2,3-

tricarbox

ylic acid

Triethyl

cycloprop

ane-

1,2,3-

tricarbox

ylate

NaOH,

HCl

Water/Et

hanol
Reflux Variable High

Yield for step 3 is expected to be high but is dependent on the specific reaction conditions and

purification.

Characterization Data (Predicted/Reported)
Triethyl cyclopropane-1,2,3-tricarboxylate:

Appearance: Colorless oil.

Boiling Point: 110-113 °C (at reduced pressure).[1]

¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.05 (m, 6H, OCH₂CH₃), 2.50-2.20 (m, 3H, cyclopropane-

H), 1.30-1.20 (m, 9H, OCH₂CH₃). Note: The exact shifts and multiplicities will depend on the
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stereoisomeric ratio.

¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~61 (OCH₂), ~30 (cyclopropane-CH), ~14 (CH₃).

Note: The number of signals will depend on the stereoisomer(s) present.

Cyclopropane-1,2,3-tricarboxylic acid:

Appearance: White crystalline solid.

¹H NMR (D₂O, 400 MHz): δ ~2.60-2.30 (m, 3H, cyclopropane-H). Note: The carboxylic acid

protons are typically not observed in D₂O.

¹³C NMR (D₂O, 100 MHz): δ ~175 (C=O), ~32 (cyclopropane-CH).

Safety Considerations
Ethyl Diazoacetate: Highly toxic and potentially explosive. It is a suspected carcinogen.

Handle with extreme caution in a well-ventilated fume hood behind a blast shield. Avoid heat,

sparks, and friction. Do not distill neat.

Dichloromethane and Dichloroethane: Halogenated solvents that are harmful and suspected

carcinogens. Handle in a fume hood and wear appropriate personal protective equipment

(PPE).

Strong Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are

corrosive. Handle with appropriate PPE, including gloves and eye protection.

This guide provides a framework for the synthesis of cyclopropane-1,2,3-tricarboxylic acid.

Researchers should always consult primary literature and adhere to all institutional safety

guidelines when performing chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. CN101844984A - Preparation method of 1,2,3-cyclopropyl tricarboxylate - Google Patents
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To cite this document: BenchChem. [Synthesis of Cyclopropane-1,2,3-tricarboxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2645257#synthesis-of-cyclopropane-1-2-3-
tricarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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